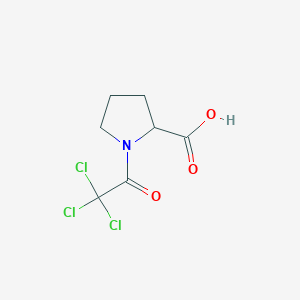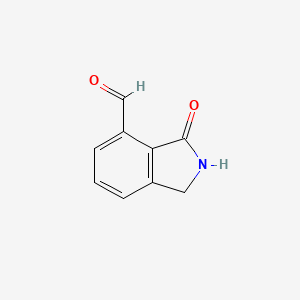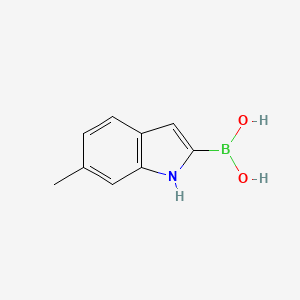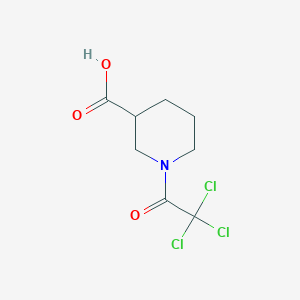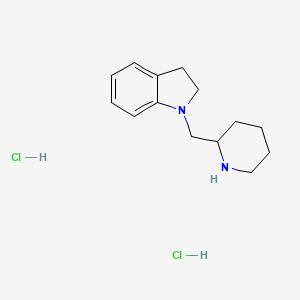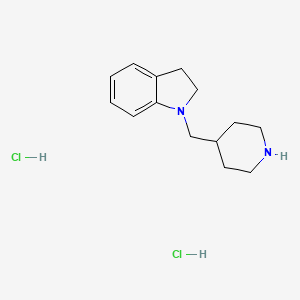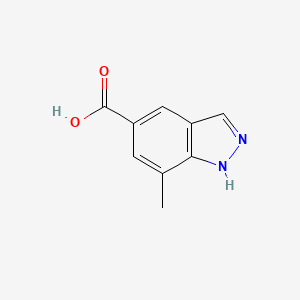
7-Methyl-1H-indazole-5-carboxylic acid
概要
説明
“7-Methyl-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-5-2-6 (9 (12)13)3-7-4-10-11-8 (5)7/h2-4H,1H3, (H,10,11) (H,12,13) . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of 1H-indazoles can be achieved by N–N bond formation employing oxygen as the terminal oxidant .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .
科学的研究の応用
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) focused on the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including compounds structurally similar to 7-Methyl-1H-indazole-5-carboxylic acid. These compounds demonstrated potent antispermatogenic activity, influencing testicular weight and inhibiting spermatogenesis. This suggests a potential application of similar compounds in fertility control or contraception research (Corsi & Palazzo, 1976).
Anti-inflammatory and Analgesic Properties
Research by Nagakura et al. (1979) and Reddy et al. (2015) explored derivatives of indazole carboxylic acids, showing significant anti-inflammatory activity. These studies indicate that this compound and its derivatives could be potential candidates for developing new anti-inflammatory and analgesic drugs (Nagakura et al., 1979); (Reddy et al., 2015).
Anticancer Potential
Several studies have highlighted the anticancer properties of indazole derivatives. Molinari et al. (2015) and Dong et al. (2018) synthesized indazole derivatives showing significant antiproliferative activity, suggesting that this compound could be a valuable compound in cancer research (Molinari et al., 2015); (Dong et al., 2018).
Corrosion Inhibition
A study by Ansari Abdeslam et al. (2015) revealed that menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, showed promising results as corrosion inhibitors in industrial applications. This indicates that this compound could have potential applications in corrosion prevention (Ansari Abdeslam et al., 2015).
Enzyme Inhibition
Research by Mphahlele et al. (2020) on 7-carbo-substituted 5-bromo-3-methylindazoles showed significant inhibition against α-glucosidase activity, suggesting that similar indazole derivatives could be utilized in the development of drugs for diseases like diabetes (Mphahlele et al., 2020).
CO2 Sorption
A study conducted by Hawes et al. (2012) on a Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid demonstrated selective and hysteretic sorption of CO2. This indicates potential applications in environmental technologies, such as carbon capture and storage (Hawes et al., 2012).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
将来の方向性
The synthesis of indazoles, including 7-Methyl-1H-indazole-5-carboxylic acid, is an active area of research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies are expected to continue to evolve and improve in the future.
作用機序
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .
Biochemical Pathways
Indazole derivatives, including 7-Methyl-1H-indazole-5-carboxylic acid, can affect various biochemical pathways. They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
7-Methyl-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, this compound has shown potential in modulating the activity of other enzymes and proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with COX-2 leads to a decrease in the production of inflammatory mediators, which can alter the inflammatory response in cells . Furthermore, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of COX-2, which involves binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators and modulates the inflammatory response. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on COX-2 and other enzymes, leading to sustained modulation of cellular processes . These findings suggest that the compound can have lasting effects on cellular function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins and accumulate in certain cellular compartments . This distribution pattern is essential for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and overall cellular effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-methyl-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVNTKZCEKCKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696318 | |
| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-41-0 | |
| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


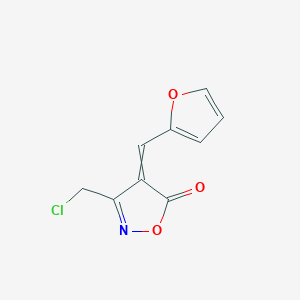
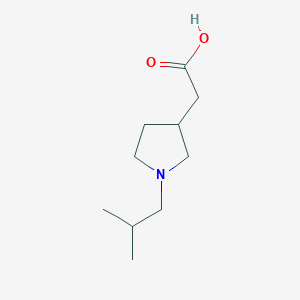


![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
